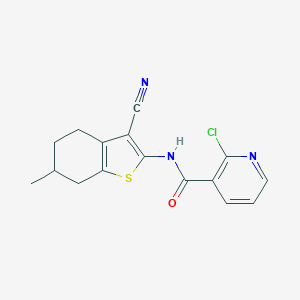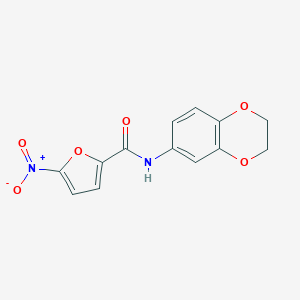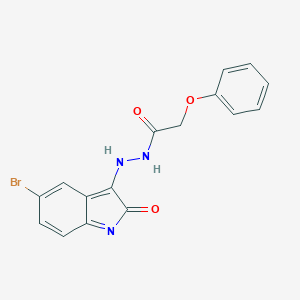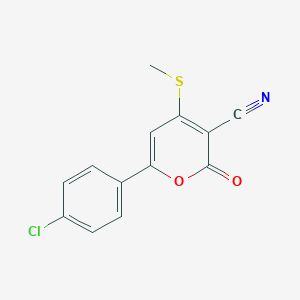![molecular formula C23H20N2O5 B246172 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246172.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide, also known as BMB-314, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects are being investigated to explore its potential clinical applications.
Mécanisme D'action
The exact mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in disease progression. For example, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. For example, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has been shown to inhibit the activity of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has also been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide is its relatively simple synthesis method, which makes it easy to produce in large quantities for preclinical studies. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has shown promising results in various disease models, indicating its potential as a therapeutic agent. However, one limitation of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide is its limited bioavailability, which may hinder its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide. One potential direction is to investigate its potential as a therapeutic agent in specific types of cancer, such as breast cancer or lung cancer. Another direction is to explore its potential as a neuroprotective agent in animal models of neurodegenerative disorders. Additionally, further studies are needed to optimize the synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide and improve its bioavailability for in vivo studies.
Méthodes De Synthèse
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-methoxy-5-nitrophenylacetic acid, which is then converted to the corresponding amide using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The amide is then subjected to a series of reactions to introduce the benzoxazole and methoxyphenoxy moieties, resulting in the final product N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide.
Applications De Recherche Scientifique
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and protecting against neurodegeneration.
Propriétés
Formule moléculaire |
C23H20N2O5 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H20N2O5/c1-27-16-8-10-17(11-9-16)29-14-22(26)24-19-13-15(7-12-20(19)28-2)23-25-18-5-3-4-6-21(18)30-23/h3-13H,14H2,1-2H3,(H,24,26) |
Clé InChI |
QOUCUJLJQSMYSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)
![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![3,4,5-trimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B246102.png)
![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)



![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)